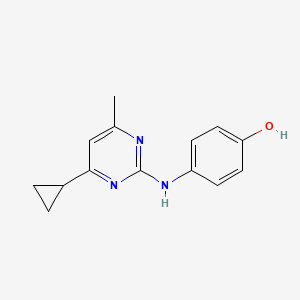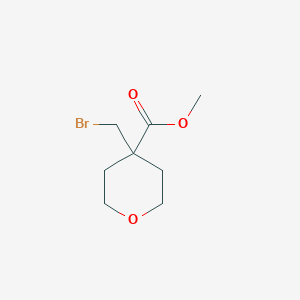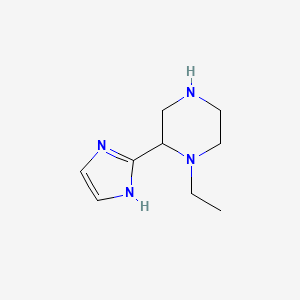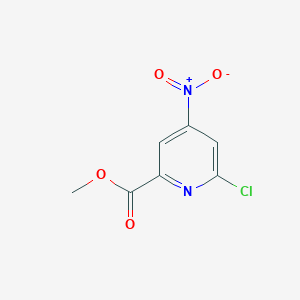
6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester
Vue d'ensemble
Description
6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a chemical compound with the IUPAC name methyl 6-chloro-4-nitro-2-pyridinecarboxylate . It has a molecular weight of 216.58 . This compound is an off-white solid and is a versatile chemical compound used in various scientific research applications.
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 216.58 .Applications De Recherche Scientifique
Synthesis and Reactivity
6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of chiral macrocyclic or linear pyridine carboxamides, demonstrating its utility in generating compounds with potential antimicrobial properties (Al-Salahi et al., 2010). Furthermore, this compound is involved in the synthesis of new pyridine-2,6-carboxamide-derived Schiff bases, highlighting its role in creating structures that exhibit significant antimicrobial activity (Al-Omar & Amr, 2010).
Chemical Transformations
This ester is also pivotal in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through reactions with phenolates and activated methylene nucleophiles, indicating its importance in the development of heterocyclic compounds (Figueroa‐Pérez et al., 2006). The compound's reactivity further extends to the formation of pyrazole derivatives, as shown by the synthesis and characterization of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, underlining its contribution to diversifying pyridine functionalities (Shen et al., 2012).
Analytical and Structural Studies
Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers offer insight into the structural characteristics of compounds derived from this compound. This facilitates understanding the compound's role in synthesizing structurally diverse molecules with potential biological activities (Kadir et al., 2019).
Luminescent Metallogel Formation
A unique application of derivatives of this compound includes the self-assembly formation of a healable lanthanide luminescent supramolecular metallogel, demonstrating the compound's potential in creating materials with novel optical properties (McCarney et al., 2015).
Propriétés
IUPAC Name |
methyl 6-chloro-4-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSQPCUSVSYWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)
![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)
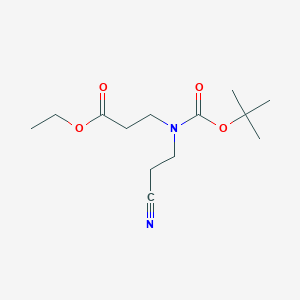

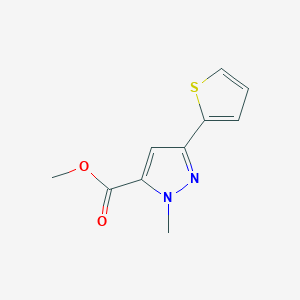


![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)

